molecular formula C5H3BrO3 B083321 3-Bromofuran-2-carboxylic acid CAS No. 14903-90-3

3-Bromofuran-2-carboxylic acid

Cat. No. B083321
CAS RN: 14903-90-3
M. Wt: 190.98 g/mol
InChI Key: UZBGSJZFBUOJNE-UHFFFAOYSA-N
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Description

3-Bromofuran-2-carboxylic acid is a compound with the molecular weight of 190.98 . It is a solid substance stored in dry conditions at 2-8°C . The IUPAC name for this compound is 3-bromo-2-furoic acid .


Synthesis Analysis

The synthesis of 3-Bromofuran-2-carboxylic acid involves the reaction of 3-bromofuran-2-carbaldehyde with 2-methyl-2-butene in tert-butanol . A solution of 80% sodium chlorite and sodium dihydrogen phosphate in water is added dropwise at room temperature, and the mixture is stirred overnight .


Molecular Structure Analysis

The molecular structure of 3-Bromofuran-2-carboxylic acid consists of a furan ring which bears a carboxylic acid group . The InChI code for this compound is 1S/C5H3BrO3/c6-3-1-2-9-4(3)5(7)8/h1-2H, (H,7,8) .


Physical And Chemical Properties Analysis

3-Bromofuran-2-carboxylic acid is a solid substance stored in dry conditions at 2-8°C . It has a molecular weight of 190.98 . The compound’s InChI code is 1S/C5H3BrO3/c6-3-1-2-9-4(3)5(7)8/h1-2H, (H,7,8) .

Scientific Research Applications

  • Synthesis of Aromatic Compounds : It is used in the synthesis of various aromatic compounds. For instance, a study described a one-pot synthesis of 2-arylbenzofuran-3-carboxylic acids via a Cu-catalyzed process (Xu et al., 2015). Another research outlined the synthesis of 3-halo-2-phenylquinoline-4-carboxylic acids through a novel procedure involving the synthesis of an amino intermediate and subsequent replacement with halogens (Raveglia et al., 1997).

  • Electrocatalytic Carboxylation : A study investigated the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 to form 6-aminonicotinic acid, demonstrating a potential application in organic synthesis and CO2 utilization (Feng et al., 2010).

  • Synthesis of Bioactive Compounds : Research into the synthesis of new aziridine-2- and azetidine-3-carboxylic acid derivatives showed the potential of these compounds in biological and foldameric applications (Žukauskaitė et al., 2011). Similarly, the synthesis of 3-aryl-2-arylamidobenzofurans via a Curtius rearrangement strategy from benzofuran-2-carboxylic acids highlights potential pharmaceutical applications (Carrër et al., 2011).

  • Enantioselective Synthesis : Enantioselective synthesis of 3,4-dihydroisocoumarin using a bromocyclization process of styrene-type carboxylic acids indicates the relevance of these methods in creating chiral building blocks for drug development (Chen et al., 2012).

  • Development of Chemical Synthesis Methods : Studies have focused on developing efficient synthesis methods for various carboxylic acids, highlighting the significance of these acids in chemical synthesis and industrial applications. For example, an improved method for synthesizing heterocyclic carboxylic acids has been explored for bioactive amide studies (Meyer, 2004).

Safety And Hazards

The compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water in case of contact with eyes .

properties

IUPAC Name

3-bromofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrO3/c6-3-1-2-9-4(3)5(7)8/h1-2H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZBGSJZFBUOJNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromofuran-2-carboxylic acid

Synthesis routes and methods I

Procedure details

To a solution of 3-bromofuran-2-carbaldehyde (25.0 g) and 2-methyl-2-butene (45.4 mL) in tert-butanol (250 mL) was added dropwise a solution of 80% sodium chlorite (40.5 g) and sodium dihydrogen phosphate (51.5 g) in water (350 mL) at room temperature, and the mixture was stirred overnight. To the reaction mixture was added 1M hydrochloric acid (300 ml), and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was washed with hexane/ethyl acetate (5/1) and recrystallized from hexane/ethyl acetate to give the title compound (20.3 g). 1H NMR (300 MHz, CDCl3) δ 6.66 (1H, d, J=1.9 Hz), 7.58 (1H, d, J=1.9 Hz).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
45.4 mL
Type
reactant
Reaction Step One
Quantity
40.5 g
Type
reactant
Reaction Step One
Quantity
51.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mixture of 3-bromo furan (51.0 g; 0.347 mol) and THF (250 ml) was added lithiumdiisopropylamide (191 ml; 0.382 mol; 2 M solution in heptane/THF/ethylbenzene) at −70° C. The mixture was stirred for 1 hour at −70° C. Solid carbondioxide (100.3 g; 2.28 mol) was added and the mixture was stirred until the carbondioxide was gone. Water (50 ml) was addded followed by aqueous hydrochloric acid (380 ml; 2M). The tetrahydrofuran was evaporated. The mixture was extracted with diethylether (3×100 ml). The combined ether phase was extracted with aqueous sodium hydroxide (3×100 ml; 2M). The aqueous phase was cooled on ice and acidified with aqueous hydrochloric acid (100 ml; 10M). The mixture was extracted with ether (3×100 ml). The combined ether phase was evaporated. Yield 36 g (54%). Mp. 118.5° C.
Quantity
51 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
191 mL
Type
reactant
Reaction Step Two
Quantity
380 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
YL Gol'dfarb, MA Marakatkina, LI Belen'kii - Chemistry of Heterocyclic …, 1970 - Springer
… The action of sodium hypobromite on the ketone III gave 3-bromofuran-2-carboxylic acid, mp 159.5-160 ~ C from a mixture of heptane and ethyl acetate. Found, %: C 31.63; H 1.64; Br …
Number of citations: 3 link.springer.com
HZ Zhang, S Kasibhatla, J Kuemmerle… - Journal of medicinal …, 2005 - ACS Publications
… Treatment of 3-bromofuran (8a) with lithium diisopropylamide followed by quenching with dry ice generated 3-bromofuran-2-carboxylic acid (9a). Compound 9a was converted to 3-…
Number of citations: 279 pubs.acs.org
AA Mazurov, L Miao, BS Bhatti… - Journal of medicinal …, 2012 - ACS Publications
Diversification of essential nicotinic cholinergic pharmacophoric elements, ie, cationic center and hydrogen bond acceptor, resulted in the discovery of novel potent α4β2 nAChR …
Number of citations: 46 pubs.acs.org
LG Voskressensky, NE Golantsov, AM Maharramov - Synthesis, 2016 - thieme-connect.com
This review covers recent advances in C–H bromination of aromatic substrates. Transition-metal-catalyzed/-mediated reactions and transition-metal-free methods are discussed. 1 …
Number of citations: 63 www.thieme-connect.com
S France, J Boonsombat, CA Leverett… - The Journal of Organic …, 2008 - ACS Publications
The intramolecular Diels−Alder reaction of several amidofurans tethered onto a benzofuran ring was examined as a strategy for the synthesis of morphine. Bromo substitution on the …
Number of citations: 22 pubs.acs.org
B Liu - 2000 - search.proquest.com
… orthoLithiation of 3-bromofuran followed by quenching the resulting lithiate with CO2 furnished 3-bromofuran-2-carboxylic acid (48) in 78% yield (Scheme 7).40 Conversion of acid 48 …
Number of citations: 0 search.proquest.com
S Aggarwal, A Goyal, R Kaur - Research Journal of Pharmacy …, 2020 - indianjournals.com
… derivatives of 1,2,4-oxadiazole were synthesized from 3bromofuran and 3-chlorofuran, by the reaction with lithium diisopropylamide to give 3-bromofuran-2carboxylic acid and 3-…
Number of citations: 3 www.indianjournals.com
R Livingstone - Rodd's Chemistry of Carbon Compounds, 1964 - Elsevier
… or by carbonation of furan organo-metallic compounds, eg, 2,3-dibromofuran on treatment with butyl-lithium at -20 followed by carbonation yields 3-bromofuran-2-carboxylic acid (Robba…
Number of citations: 2 www.sciencedirect.com

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